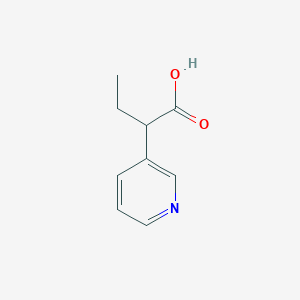

3-(Pyrazol-1-yl)-L-alanine

Descripción general

Descripción

Pyrazole is a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Synthesis Analysis

Pyrazole derivatives have been synthesized through various methods. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied extensively . For instance, the copper (I) complex [Cu (CHpz 3 ) (PPh 3 )] +, where CHpz 3 is the tridentate N-donor ligand tris (pyrazol-1-yl)methane and PPh 3 is triphenylphosphine, was synthesized and its structure was analyzed .

Chemical Reactions Analysis

Pyrazole derivatives have been involved in various chemical reactions . For instance, the synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .

Physical And Chemical Properties Analysis

Pyrazole derivatives demonstrate a broad spectrum of physical, chemical, and biological characteristics . They are widely distributed in nature and play an important part in metabolism .

Aplicaciones Científicas De Investigación

Production and Synthesis

- 3-(Pyrazol-1-yl)-L-alanine (β-PA) can be produced using recombinant Escherichia coli cells, as demonstrated in a study where it was synthesized from L-serine and pyrazol. This production method highlights the potential for microbial biosynthesis of this compound (Mino et al., 2001).

- A high-yielding synthesis method for heterocyclic β-substituted alanine derivatives, including β-(pyrazol-1-yl)-alanine, has been developed. This method involves Michael addition reactions under mild conditions, indicating a viable route for large-scale production (Ferreira et al., 1999).

Enzymatic Studies and Biosynthesis

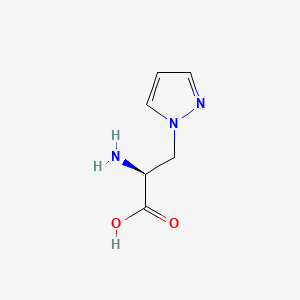

- The enzyme β-(pyrazol-1-yl)-L-alanine synthase, purified from Citrullus vulgaris, has been studied, revealing its biochemical properties and potential role in the biosynthesis of this amino acid (Murakoshi et al., 1984).

- The involvement of cysteine synthase in the synthesis of β-(pyrazol-1-yl)-L-alanine has been confirmed both in vitro and in vivo, emphasizing the enzyme's multifunctional role in amino acid biosynthesis (Noji et al., 1993).

Metabolic Studies

- Metabolic studies on β-pyrazol-1-ylalanine in mice showed that it is excreted unchanged, suggesting its metabolic inertness in mammalian systems (Al-Baldawi & Brown, 1985).

Biological and Pharmacological Activities

- Pyrazole derivatives, including β-(pyrazol-1-yl)-L-alanine, have displayed various biological activities, such as antimicrobial and antioxidant properties. This suggests their potential in the development of new pharmaceuticals and therapeutic agents (Zaki et al., 2016).

Mecanismo De Acción

Target of Action

3-(Pyrazol-1-yl)-L-alanine, also known as 3-(1-Pyrazolyl)-L-alanine, is a pyrazole-bearing compound. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the Leishmania aethiopica clinical isolate and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

It is suggested that the compound interacts with its targets and induces changes that inhibit their growth and proliferation . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their inhibitionIt is suggested that the compound inhibits the first step of nh4+ oxidation, a crucial process in the metabolism of certain organisms .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and metabolized . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its effectiveness. For instance, a similar compound, INCB018424, was found to be >95% absorbed after an oral dose .

Result of Action

The result of the action of 3-(Pyrazol-1-yl)-L-alanine is the inhibition of the growth and proliferation of its target organisms. For instance, certain pyrazole derivatives were found to display superior antipromastigote activity, being more active than standard drugs .

Action Environment

The action, efficacy, and stability of 3-(Pyrazol-1-yl)-L-alanine can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .

Safety and Hazards

Direcciones Futuras

There has been a significant increase in interest in pyrazole chemistry, primarily driven by the discovery of fascinating properties demonstrated by numerous pyrazole derivatives . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives .

Propiedades

IUPAC Name |

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGOPELHGLPKLL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrazol-1-yl)-L-alanine | |

CAS RN |

2734-48-7, 10162-27-3 | |

| Record name | (αS)-α-Amino-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2734-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Pyrazol-1-ylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3422954.png)